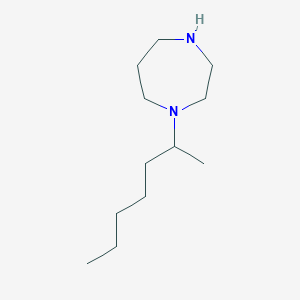

1-(Heptan-2-yl)-1,4-diazepane

Description

1-(Heptan-2-yl)-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms in the 1,4-positions of the diazepane ring, substituted with a heptan-2-yl group at the N1 position. Its molecular formula is C₁₂H₂₄N₂O, with an average molecular mass of 212.337 g/mol and a monoisotopic mass of 212.188863 g/mol . The compound is structurally related to 1,4-diazepane (homopiperazine), a saturated analog of piperazine with enhanced conformational flexibility due to the additional methylene group in the ring .

Properties

IUPAC Name |

1-heptan-2-yl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-4-5-7-12(2)14-10-6-8-13-9-11-14/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKXRRIJCOIRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptan-2-yl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with heptan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1-(Heptan-2-yl)-1,4-diazepane may involve continuous flow synthesis techniques to ensure high yield and purity. The process would include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(Heptan-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new substituted diazepane derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted diazepane derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(Heptan-2-yl)-1,4-diazepane serves as an important intermediate for the synthesis of various compounds. Its reactivity allows for the formation of derivatives through oxidation, reduction, and substitution reactions.

Reactions:

- Oxidation: Formation of nitroso and nitro derivatives.

- Reduction: Conversion to corresponding alcohols.

- Substitution: Generation of various substituted derivatives depending on the reagents used.

Biology

Research into the biological activity of 1-(Heptan-2-yl)-1,4-diazepane has revealed potential antimicrobial and anti-inflammatory properties. Studies have shown that this compound interacts with specific biological targets, leading to significant pharmacological effects.

Biological Activity:

- Antimicrobial Effects: Exhibits activity against various bacterial strains.

- Anti-inflammatory Properties: Demonstrated reduction in inflammation markers in vitro.

Medical Applications

The compound is being explored for its potential use in drug development. Its unique structure may allow it to interact effectively with biological receptors, making it a candidate for new therapeutic agents.

Case Studies in Medicine

Study A: Investigated the effects of 1-(Heptan-2-yl)-1,4-diazepane on cancer cell lines. Results indicated significant cytotoxicity against several types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.69 |

| A549 | 0.43 |

| HT29 | 0.38 |

Mechanism of Action:

The compound induces cell cycle arrest at the G2/M phase and activates apoptotic pathways by modulating caspase activity.

Industrial Applications

In the industrial sector, 1-(Heptan-2-yl)-1,4-diazepane is used in the production of fine chemicals and specialty materials. Its versatility allows for incorporation into various formulations and processes.

Key Industrial Uses:

- Chemical Synthesis: Utilized as a building block for creating more complex molecules.

- Material Science: Explored for potential applications in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(Heptan-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, if used as an anxiolytic, it may interact with GABA receptors in the brain, enhancing inhibitory neurotransmission and producing a calming effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Position and Reactivity : Ortho-substituted aryl groups (e.g., 2-trifluoromethylphenyl) generally yield higher synthetic efficiencies (61%) compared to para-substituted analogs (e.g., 2,4-dichlorophenyl, 38%) due to reduced steric hindrance and electronic effects .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance electrophilicity, improving reactivity in nucleophilic substitution reactions .

- Biological Target Selectivity : Pyridinyl and pyrazolyl substituents (e.g., 5-phenylpyridin-3-yl) confer selectivity for nicotinic acetylcholine receptors (nAChRs) or serotonin receptors (5-HT7R), depending on the heterocycle's electronic profile .

Pharmacological and Biophysical Properties

Receptor Binding Affinity

- Nicotinic Acetylcholine Receptors (nAChRs): 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) exhibits submicromolar binding affinity (Kᵢ = 0.8 µM) for α4β2 nAChRs, with the pyridine ring forming critical π-π interactions with the complementary subunit .

Serotonin Receptors (5-HTRs) :

Physicochemical Properties

- Solubility : Aryl-substituted derivatives (e.g., 2-trifluoromethylphenyl) show lower aqueous solubility due to aromatic hydrophobicity, whereas pyridinyl analogs benefit from polar nitrogen atoms .

Biological Activity

1-(Heptan-2-yl)-1,4-diazepane can be synthesized through nucleophilic substitution reactions involving 1,4-diazepane and heptan-2-yl halides. The resulting compound has a molecular formula of C_{11}H_{22}N_2 and a molecular weight of approximately 182.31 g/mol. Its structure contributes to its lipophilicity, which may enhance its ability to permeate biological membranes.

The precise biological targets and mechanisms of action for 1-(Heptan-2-yl)-1,4-diazepane remain largely unexplored. However, its structural similarity to other bicyclo[2.2.1]heptane derivatives suggests potential interactions with various biochemical pathways. These derivatives have been implicated in diverse biological activities, including antimicrobial and antiviral properties .

Biological Activity Overview

Research indicates that diazepane derivatives often exhibit significant biological activities, including:

- Antiviral Activity : Some bicyclic compounds have shown efficacy as inhibitors of RNA virus replication. For instance, related urea compounds derived from bicyclo[2.2.1]heptane have been demonstrated to inhibit replication of viruses such as SARS-CoV and HIV-1 .

- Antimicrobial Properties : Compounds similar to 1-(Heptan-2-yl)-1,4-diazepane are under investigation for their potential antimicrobial effects against various pathogens .

- Pharmacological Potential : Diazepanes are being studied for their anxiolytic and anticonvulsant properties, suggesting that 1-(Heptan-2-yl)-1,4-diazepane may also exhibit therapeutic effects in these areas .

Case Studies and Research Findings

A few notable studies relevant to the biological activity of diazepane derivatives include:

Study on Antiviral Properties

In a study examining the antiviral activity of 1,3-disubstituted ureas derived from bicyclo[2.2.1]heptane, it was found that these compounds significantly inhibited RNA virus replication at concentrations as low as 250 µM. This suggests that structural modifications similar to those found in 1-(Heptan-2-yl)-1,4-diazepane could yield promising antiviral agents .

Antimicrobial Evaluation

Research into the antimicrobial properties of diazepanes has highlighted their ability to inhibit bacterial growth effectively. Compounds with similar structures have shown potential against resistant strains of bacteria, indicating that further exploration of 1-(Heptan-2-yl)-1,4-diazepane could reveal useful applications in treating infections .

Comparative Analysis

To better understand the potential applications of 1-(Heptan-2-yl)-1,4-diazepane, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Hexan-2-yl)-1,4-diazepane | Shorter alkyl chain | Moderate lipophilicity |

| 1-(Octan-2-yl)-1,4-diazepane | Longer alkyl chain | Enhanced hydrophobicity |

| 1-(Heptan-2-yl)-1,3-diazepane | Different diazepane position | Potentially different activity profile |

This table illustrates how variations in the alkyl chain length and diazepane positioning can influence both lipophilicity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.